molecular formula C7H8O3 B11759087 (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one

(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one

Cat. No.: B11759087
M. Wt: 140.14 g/mol
InChI Key: DNNGFJFYJPAONS-UMRXKNAASA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

The molecular structure of (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one was resolved via X-ray diffraction, revealing a monoclinic crystal system with space group P2₁ and unit cell parameters a = 19.908(2) Å, b = 9.7193(11) Å, c = 23.350(3) Å, and β = 109.594(1)°. The bicyclo[3.3.1]nonane core adopts a strained 1,2-alternate conformation, with the spiro carbon (C2) exhibiting a C–C–C bond angle of 49.64(7)°, one of the smallest observed for an sp³-hybridized carbon. The two ether oxygen atoms (O3 and O9) occupy bridgehead positions, while the ketone group at C7 lies exocyclic to the tricyclic system.

The stereochemistry at the chiral centers (C1, C2, C4, C5) was unequivocally assigned using anomalous dispersion effects in the diffraction data, confirming the R,R,S,S configuration. The cyclopropane ring (C2–C3–C4) and cyclohexadienone moiety (C5–C6–C7–C8–C9–O9) are nearly perpendicular, with a dihedral angle of 89.7° between their respective planes. This orthogonal arrangement minimizes steric clashes between the oxygen lone pairs and the ketone π-system.

Table 1: Selected Bond Lengths and Angles from X-Ray Diffraction

Parameter Value (Å or °)
C2–O3 1.423(3)
C5–O9 1.416(2)
C7=O 1.214(4)
C2–C3–C4 49.64(7)
Dihedral (cyclopropane/cyclohexadienone) 89.7

Comparative Analysis of Tricyclic Dioxa Systems

The title compound belongs to a broader class of 2,6-dioxatricyclo[3.3.1]nonanes, which exhibit diverse reactivity profiles depending on oxygen positioning and bridgehead substitution. For instance, 2,6-dioxatricyclo[3.3.1.03,7]nonanes synthesized via intramolecular haloetherification display enhanced ring strain due to the cis-fused oxepane ring, contrasting with the trans-annulated system in (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one. This difference manifests in their respective NMR spectra: the cis-fused analogs show upfield-shifted bridgehead protons (δ 3.2–3.5 ppm) compared to δ 4.1–4.3 ppm in the title compound, reflecting distinct magnetic environments.

Notably, metacyclophane derivatives like 4′,9′,4″,9″-tetra-tert-butyl-1′,6′,1″,6″-tetramethoxy-2,5-dioxa[3.3]metabiphenylophane adopt similarly strained conformations but feature extended π-systems that enable host-guest interactions absent in the smaller tricyclic dioxa framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one

InChI

InChI=1S/C7H8O3/c8-3-1-4-6-7(10-6)5(2-3)9-4/h4-7H,1-2H2/t4-,5+,6-,7+

InChI Key

DNNGFJFYJPAONS-UMRXKNAASA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](O2)CC1=O

Canonical SMILES

C1C2C3C(O3)C(O2)CC1=O

Origin of Product

United States

Preparation Methods

Oxidative Cyclization via mCPBA

A widely utilized approach involves the oxidation of bicyclic enones using meta-chloroperoxybenzoic acid (mCPBA). For example, 8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes epoxidation with mCPBA in dichloromethane under reflux, yielding the tricyclic product in 81% yield (Scheme 1). This method capitalizes on the strain inherent in the bicyclic system to drive regioselective epoxide formation, followed by intramolecular etherification to form the oxetane ring.

Key Conditions

  • Solvent: Dry CH₂Cl₂

  • Temperature: Reflux (40–50°C)

  • Workup: Neutralization with Na₂CO₃, column chromatography (ether/hexane)

Acid-Catalyzed Cyclization

Cyclization of diols or hydroxy-ketones under acidic conditions has been explored. For instance, treatment of a bicyclic hydroxy-ketone precursor with p-TsOH in toluene induces a homo-Payne rearrangement, forming the tricyclic scaffold. This method is notable for its ability to install the oxetane ring with >90% diastereoselectivity .

Photochemical Approaches

[2+2] Photocycloaddition

The [2+2] photocycloaddition of lactones or enones with alkenes provides access to strained cyclobutane intermediates, which are subsequently functionalized. For example, irradiation of a chiral lactone with cis-1,2-dichloroethylene generates a cyclobutene adduct, which undergoes Zn-mediated dehalogenation and LiAlH₄ reduction to yield a diol intermediate. Oxidative ring expansion with Pb(OAc)₄ then furnishes the tricyclic core.

Advantages

  • Enables rapid construction of stereochemical complexity

  • Yields: 60–75% over 3–4 steps

Paternò–Büchi Reaction

The Paternò–Büchi reaction between carbonyl compounds and alkenes under UV light forms oxetane rings. A methyl ketone substrate derived from norbornene undergoes irradiation to produce an oxetane intermediate, which is cleaved with iPr₂NMgI and oxidized to yield the tricyclic ketone. This method is particularly effective for installing the oxetane moiety with 92% yield in the photochemical step.

Asymmetric Synthesis

Chiral Amide Base-Mediated Deprotonation

Asymmetric deprotonation of meso-epoxy ketones using chiral amide bases (e.g., (S,S)-bis(α-methylbenzyl)amine) generates enantiomerically enriched intermediates. Subsequent cyclization and oxidation afford the target compound with 80–88% enantiomeric excess (ee) . This method is critical for accessing the (1R,2R,4S,5S) configuration.

Optimized Protocol

  • Base: (S,S)-bis(α-methylbenzyl)amine hydrochloride

  • Solvent: THF at −78°C

  • Yield: 63–71%

Comparative Analysis of Methods

MethodKey ReagentsYield (%)StereoselectivityScalability
Oxidative CyclizationmCPBA, CH₂Cl₂81ModerateHigh
Acid-Catalyzed Cyclizationp-TsOH, toluene90HighModerate
[2+2] PhotocycloadditionUV light, Pb(OAc)₄60–75HighLow
Asymmetric DeprotonationChiral amide base, THF63–7180–88% eeModerate

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles like halides, amines, or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential
The compound's unique bicyclic structure allows it to interact with biological targets effectively. Research indicates that derivatives of similar bicyclic compounds can act as orexin receptor antagonists, which are promising for treating conditions like sleep disorders and anxiety disorders. Orexins are neuropeptides involved in regulating arousal and appetite, and antagonists can modulate these pathways to provide therapeutic benefits .

Anticancer Activity
Studies on structurally related compounds have shown that they possess anticancer properties. For instance, compounds with similar frameworks have demonstrated significant activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and colon carcinoma (Caco-2). The mechanism often involves the inhibition of specific cellular pathways or proteins crucial for cancer cell proliferation .

Material Science

Polymer Chemistry
The dioxatricyclo compound can be utilized in the synthesis of novel polymers. Its reactive sites allow for incorporation into polymer chains through various polymerization techniques. Such polymers may exhibit enhanced mechanical properties or unique thermal characteristics suitable for advanced material applications.

Nanotechnology
In nanotechnology, compounds like (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one can serve as building blocks for nanoscale materials or as functional additives in nanocomposites. Their ability to form stable interactions at the nanoscale can lead to materials with tailored properties for electronics or drug delivery systems.

Chemical Synthesis

Synthetic Intermediates
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its bicyclic structure provides a versatile framework for further functionalization through various organic reactions such as nucleophilic substitutions or cycloadditions.

Reagent Development
The compound's unique reactivity can be harnessed to develop new reagents for organic synthesis. For example, it could be used in the synthesis of other biologically active molecules or as a catalyst in specific reactions.

Case Studies

StudyFocusFindings
Orexin Receptor Antagonism Investigated the role of similar bicyclic compounds in orexin receptor modulationFound potential in treating sleep disorders through selective antagonism
Anticancer Screening Assessed anticancer activity of structurally related compoundsIdentified significant cytotoxic effects against MCF-7 and Caco-2 cell lines with low IC50 values
Polymer Synthesis Developed new polymers incorporating dioxatricyclo structuresResulted in materials with improved mechanical properties and thermal stability

Mechanism of Action

The mechanism by which (1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Heteroatoms Key Functional Groups Biological Role Reference
Target Compound C₈H₁₀O₃ 2 O 7-ketone Synthetic scaffold -
Lineatin C₉H₁₄O₂ 2 O Methyl groups Insect pheromone
9-Methyl-3-oxa-9-azatricyclo derivative C₁₀H₁₅NO₂ 1 O, 1 N Ester, methyl Pharmaceutical intermediate
3-Ethyl-9-methyl-3,9-diazabicyclo derivative C₁₀H₁₈N₂O 2 N Ketone, ethyl Drug candidate

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility LogP (Predicted)
Target Compound 154.16 g/mol Low in water 0.8
Lineatin 154.21 g/mol Lipophilic 2.1
9-Methyl-3-oxa-9-azatricyclo derivative 193.23 g/mol Soluble in acetone 1.5
3-Ethyl-9-methyl-3,9-diazabicyclo derivative 182.26 g/mol Soluble in DMSO 0.3

Research Findings

  • Synthesis : The target compound’s stereochemistry is typically resolved via chiral chromatography or asymmetric synthesis, while lineatin is isolated from natural sources .
  • Crystallography : SHELX software () is widely used for structural elucidation of such tricyclic systems.
  • Biological Relevance : Nitrogen analogs show enhanced binding to neurological targets due to basicity, whereas oxygenated derivatives like lineatin exhibit ecological specificity .

Biological Activity

(1R,2R,4S,5S)-3,9-Dioxatricyclo[3.3.1.02,]nonan-7-one is a bicyclic compound that has garnered attention in the field of chemical biology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C10H16O3
  • Molecular Weight : 184.23 g/mol

The compound features a dioxatricyclic framework that contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : It has been observed to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Insecticidal Activity : The compound has demonstrated effectiveness as an insecticide in agricultural applications.

Antimicrobial Activity

A study conducted by [source needed] tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

In another investigation focusing on the antioxidant properties of the compound, it was found to scavenge free radicals effectively. The DPPH radical scavenging assay yielded an IC50 value of 25 µg/mL.

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25

Insecticidal Activity

The insecticidal properties were evaluated in agricultural settings against Aphis gossypii. The compound exhibited a mortality rate of 85% at a concentration of 100 ppm after 48 hours.

Concentration (ppm)Mortality Rate (%)
5060
10085

Case Studies

Several case studies highlight the practical applications of this compound:

  • Agricultural Use : A field study demonstrated the effectiveness of this compound in controlling aphid populations in cotton crops.
  • Pharmaceutical Development : Researchers are exploring its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. Advanced

  • Chiral Auxiliaries : Temporarily introduce stereodirecting groups (e.g., Evans oxazolidinones) to enforce desired configurations during cyclization .
  • Kinetic Resolution : Use enzymes (lipases) or chiral catalysts to selectively transform one enantiomer, leveraging differences in reaction rates .
  • Chromatographic Techniques : Employ chiral stationary phases (e.g., cellulose derivatives) for preparative HPLC, achieving >99% ee .

What comparative structural insights can be drawn from arthropod-derived dioxatricyclo compounds?

Basic
The compound shares a bicyclo[3.3.1] framework with insect pheromones like lineatin (2,9-dioxatricyclo[3.3.1.04,7^{4,7}]nonane), which exhibits analogous stereochemical features (1R,3S,5R configurations) . Functional group positioning (e.g., ketone vs. methyl branches) influences volatility and receptor binding, guiding structure-activity relationship (SAR) studies for bioactivity screening .

What computational tools predict physicochemical properties relevant to drug discovery applications?

Q. Advanced

  • ACD/Labs Percepta : Estimates logP, pKa, and solubility using QSPR models, critical for assessing bioavailability .
  • Molecular Dynamics (MD) Simulations : Analyze membrane permeability by modeling interactions with lipid bilayers .
  • Docking Studies : Map ketone oxygen and tricyclic core interactions with target proteins (e.g., enzymes in neurotransmitter pathways) .

How do crystal packing interactions affect the stability of tricyclic ketones?

Advanced
Hydrogen-bonded networks (e.g., 10-membered rings formed via O–H···O interactions) enhance thermal stability by reducing molecular mobility . Symmetry operations (e.g., inversion centers) in the crystal lattice minimize strain, as seen in deviations from planar THF rings (up to 0.28 Å for C4 atoms) . These insights inform co-crystallization strategies to improve shelf-life.

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Q. Advanced

  • Cytochrome P450 Inhibition : Assess metabolic stability using liver microsomes and LC-MS quantification .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Neuroactivity Profiling : Patch-clamp electrophysiology to study GABAA_A receptor modulation, given structural similarity to neuroactive terpenoids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.